ガストリン放出ペプチド、ヒト

説明

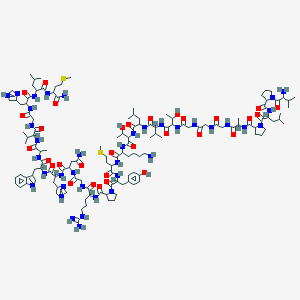

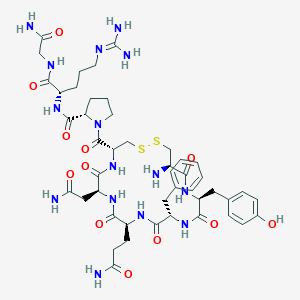

Gastrin-Releasing Peptide (GRP) is a neuropeptide and a regulatory molecule encoded in humans by the GRP gene . It stimulates the release of gastrin from the G cells of the stomach . GRP encodes a number of bombesin-like peptides . Its 148-amino acid preproprotein, following cleavage of a signal peptide, is further processed to produce either the 27-amino acid gastrin-releasing peptide or the 10-amino acid neuromedin C . These smaller peptides regulate numerous functions of the gastrointestinal and central nervous systems, including the release of gastrointestinal hormones, smooth muscle cell contraction, and epithelial cell proliferation .

Synthesis Analysis

GRP is a neuropeptide encoded in humans by the GRP gene . Its 148-amino acid preproprotein, following cleavage of a signal peptide, is further processed to produce either the 27-amino acid gastrin-releasing peptide or the 10-amino acid neuromedin C .

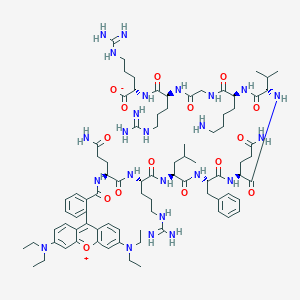

Molecular Structure Analysis

The human GRP gene is located on chromosome 18 . The GRP gene encodes a number of bombesin-like peptides . Its 148-amino acid preproprotein is further processed to produce either the 27-amino acid gastrin-releasing peptide or the 10-amino acid neuromedin C .

Chemical Reactions Analysis

GRP has been reported to activate GABAergic interneurons in the amygdala leading to increased GABA release and fear suppression in mice in vivo .

Physical And Chemical Properties Analysis

GRP is a 27-amino acid peptide isolated from the gut . It shares a common C-terminal decapeptide homology with bombesin . GRP is an important growth-modulating factor in developing lung epithelium .

科学的研究の応用

中枢神経系の調節

ガストリン放出ペプチド (GRP) は、中枢神経系 (CNS) で重要な役割を果たします。 GRP 受容体 (GRPR、BB2) に結合し、感情的反応、社会的相互作用、記憶に関連する脳機能の調節に関与しています .

がんの局在と治療

放射性標識 GRPR アンタゴニストは、腫瘍細胞の精密な局在化に使用されます。 これにより、標的治療アプローチが可能になり、治療成績が向上します .

子宮頸がんにおけるバイオマーカー

GRPR 発現は、原発性子宮頸がん腫瘍の有意な割合で観察されており、このタイプのがんのバイオマーカーとしての可能性を示唆しています .

悪性腫瘍のターゲティング

GRP-R は、前立腺がん、乳がん、肺がんなど、いくつかの悪性腫瘍で過剰発現しています。 研究は、治療目的でこの受容体を標的にすることに焦点を当てています .

前立腺がんにおける役割

GRP およびその他のボンベシン様ペプチドは、特定の受容体を介して腫瘍の増殖を刺激するオートクリン増殖因子であり、前立腺がん治療における GRP アナログの潜在的な臨床的適応症を示唆しています .

前立腺がんの画像診断

作用機序

Target of Action

Gastrin-Releasing Peptide (GRP), also known as DTXSID00631217, primarily targets the Gastrin-Releasing Peptide Receptor (GRPR) . GRPR, a member of the bombesin (BBN) G protein-coupled receptors, is overexpressed in several malignant tumors, including those of the breast, prostate, pancreas, lung, and central nervous system . It also mediates non-histaminergic itch and pathological itch conditions in mice .

Mode of Action

GRP interacts with GRPR, leading to various cellular responses. The binding of GRP to GRPR stimulates the release of gastrin and other gastrointestinal hormones . This interaction leads to an increase in intracellular calcium and protein kinase C , which are crucial for various cellular functions. The structures of human GRPR bound to GRP reveal the molecular mechanisms for the ligand binding, receptor activation, and Gq proteins signaling of GRPR .

Biochemical Pathways

GRP affects several biochemical pathways. It stimulates the release of gastrin, which in turn induces gastric acid secretion . This process involves the activation of Gq-alpha and regulates the levels of IP3 and DAG through PLC-gamma1 mediated hydrolysis of PIP2 . GRP also contributes to the perception of prurient stimuli and the transmission of itch signals in the spinal cord .

Result of Action

The binding of GRP to its receptor GRPR has several molecular and cellular effects. It stimulates the release of gastrin and other gastrointestinal hormones, contributing to various physiological processes . In the context of cancer, GRPR overexpression in several malignant tumors suggests that GRP may play a role in tumor growth and progression . Moreover, GRP also mediates non-histaminergic itch and pathological itch conditions in mice .

Safety and Hazards

将来の方向性

The gastrin-releasing peptide receptor (GRP-R) has recently emerged as a promising target for cancer imaging, diagnosing, and treatment due to its overexpression on cancerous tissues such as breast, prostate, pancreatic, and small-cell lung cancer . This opens up possibilities for further tailoring and optimization of GRP-R binding peptide-drug conjugates in targeted cancer therapy .

生化学分析

Biochemical Properties

Gastrin-Releasing Peptide, human, is a potent stimulator of gastrin release, which in turn regulates gastric acid secretion and enteric motor function. It interacts with several biomolecules, including the gastrin-releasing peptide receptor (GRPR), a G protein-coupled receptor. This interaction stimulates the release of gastrin, leading to various downstream effects such as smooth muscle contraction and epithelial cell proliferation . Additionally, Gastrin-Releasing Peptide, human, has been shown to interact with other peptides like neuromedin B, further influencing its role in physiological processes .

Cellular Effects

Gastrin-Releasing Peptide, human, exerts significant effects on various cell types and cellular processes. It influences cell signaling pathways, particularly those involving G protein-coupled receptors. This peptide has been shown to affect gene expression and cellular metabolism by stimulating the release of gastrin and other gastrointestinal hormones . In the central nervous system, Gastrin-Releasing Peptide, human, plays a role in neuropeptide signaling pathways, impacting behaviors such as social and psychomotor activities .

Molecular Mechanism

At the molecular level, Gastrin-Releasing Peptide, human, exerts its effects through binding interactions with the gastrin-releasing peptide receptor. This binding activates G protein-coupled receptor signaling pathways, leading to the activation of phospholipase C and subsequent intracellular signaling cascades . These interactions result in the release of gastrin and other hormones, influencing various physiological processes. Additionally, Gastrin-Releasing Peptide, human, can modulate enzyme activity, further affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Gastrin-Releasing Peptide, human, can vary over time. Studies have shown that this peptide is relatively stable, but it can undergo degradation under certain conditions . Long-term effects on cellular function have been observed, particularly in in vitro studies where prolonged exposure to Gastrin-Releasing Peptide, human, can lead to sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of Gastrin-Releasing Peptide, human, vary with different dosages in animal models. At lower doses, it stimulates the release of gastrin and other gastrointestinal hormones, while higher doses can lead to adverse effects such as toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which Gastrin-Releasing Peptide, human, exerts its optimal effects .

Metabolic Pathways

Gastrin-Releasing Peptide, human, is involved in several metabolic pathways, particularly those related to gastrointestinal hormone regulation. It interacts with enzymes such as phospholipase C, which plays a crucial role in its signaling pathways . These interactions can affect metabolic flux and metabolite levels, further influencing cellular functions .

Transport and Distribution

Within cells and tissues, Gastrin-Releasing Peptide, human, is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, particularly in the gastrointestinal tract and central nervous system . The peptide’s distribution is crucial for its physiological effects, as it needs to reach specific receptors to exert its functions .

Subcellular Localization

Gastrin-Releasing Peptide, human, is localized in various subcellular compartments, including the extracellular region, secretory granules, and cytoplasmic vesicles . Its activity and function are influenced by its localization, as it needs to be in proximity to its receptors and other interacting biomolecules. Post-translational modifications and targeting signals play a role in directing Gastrin-Releasing Peptide, human, to specific compartments within the cell .

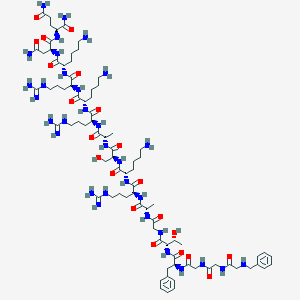

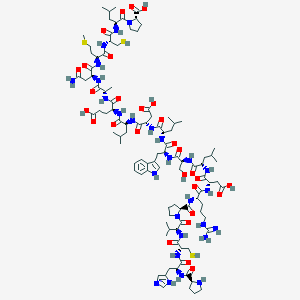

特性

IUPAC Name |

2-[[2-[[2-[[1-[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[1-[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C130H204N38O31S2/c1-65(2)47-86(115(185)152-82(108(134)178)38-45-200-17)156-116(186)89(52-77-56-137-63-146-77)150-101(176)62-145-123(193)104(69(9)10)163-110(180)72(14)148-114(184)88(51-76-55-140-81-28-20-19-27-80(76)81)157-117(187)90(53-78-57-138-64-147-78)158-118(188)91(54-97(132)172)151-100(175)61-144-111(181)83(30-23-41-139-130(135)136)154-121(191)95-32-25-43-167(95)128(198)93(50-75-34-36-79(171)37-35-75)160-113(183)85(39-46-201-18)153-112(182)84(29-21-22-40-131)155-125(195)107(74(16)170)165-119(189)87(48-66(3)4)159-124(194)105(70(11)12)164-126(196)106(73(15)169)162-102(177)60-142-98(173)58-141-99(174)59-143-109(179)71(13)149-120(190)94-31-24-42-166(94)127(197)92(49-67(5)6)161-122(192)96-33-26-44-168(96)129(199)103(133)68(7)8/h19-20,27-28,34-37,55-57,63-74,82-96,103-107,140,169-171H,21-26,29-33,38-54,58-62,131,133H2,1-18H3,(H2,132,172)(H2,134,178)(H,137,146)(H,138,147)(H,141,174)(H,142,173)(H,143,179)(H,144,181)(H,145,193)(H,148,184)(H,149,190)(H,150,176)(H,151,175)(H,152,185)(H,153,182)(H,154,191)(H,155,195)(H,156,186)(H,157,187)(H,158,188)(H,159,194)(H,160,183)(H,161,192)(H,162,177)(H,163,180)(H,164,196)(H,165,189)(H4,135,136,139) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBCCFNQJQKCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C8CCCN8C(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C130H204N38O31S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00631217 | |

| Record name | Valylprolylleucylprolylalanylglycylglycylglycylthreonylvalylleucylthreonyllysylmethionyltyrosylprolylarginylglycylasparaginylhistidyltryptophylalanylvalylglycylhistidylleucylmethioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2859.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93755-85-2 | |

| Record name | Valylprolylleucylprolylalanylglycylglycylglycylthreonylvalylleucylthreonyllysylmethionyltyrosylprolylarginylglycylasparaginylhistidyltryptophylalanylvalylglycylhistidylleucylmethioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B549363.png)

![(2S)-2-[[(2S)-2-[(2-amino-4-methylpentyl)-methylamino]-4-methylpentanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-1-(2-oxoethylideneamino)-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide](/img/structure/B549364.png)

![(3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(5S)-7-[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-oxo-1,7-diazaspiro[4.4]nonan-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid](/img/structure/B549391.png)

![(2S)-2-[[(2R)-2-Acetamido-3-naphthalen-2-ylpropanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B549404.png)